Dasatinib N-Oxide

Vue d'ensemble

Description

Le N-oxyde de Dasatinib est un dérivé du Dasatinib, un inhibiteur bien connu de la tyrosine kinase utilisé principalement dans le traitement de la leucémie myéloïde chronique et de la leucémie lymphoblastique aiguë. Ce composé est formé par l'oxydation du cycle pipérazine présent dans le Dasatinib . La formation de N-oxyde de Dasatinib est souvent considérée comme une impureté dans les formulations pharmaceutiques, mais elle a également un potentiel pour diverses applications scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La principale méthode de synthèse du N-oxyde de Dasatinib implique l'oxydation du Dasatinib. Cela peut être réalisé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou la monooxygénase de diméthylaniline . La réaction se produit généralement dans des conditions contrôlées pour assurer la formation sélective du dérivé N-oxyde.

Méthodes de production industrielle : Dans un environnement industriel, la production de N-oxyde de Dasatinib peut impliquer l'utilisation de réacteurs d'oxydation à grande échelle où le Dasatinib est traité avec un agent oxydant dans des conditions optimisées. Les paramètres du processus, tels que la température, le pH et le temps de réaction, sont soigneusement contrôlés pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de Dasatinib subit principalement des réactions d'oxydation. Le cycle pipérazine du Dasatinib est susceptible à l'oxydation, conduisant à la formation du dérivé N-oxyde .

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, monooxygénase de diméthylaniline.

Conditions : Température et pH contrôlés, souvent en présence d'un solvant comme le diméthylformamide.

Principaux produits : Le principal produit de la réaction d'oxydation est le N-oxyde de Dasatinib lui-même. Une oxydation ou une dégradation supplémentaire peut conduire à d'autres impuretés mineures .

Applications De Recherche Scientifique

Le N-oxyde de Dasatinib a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

Le N-oxyde de Dasatinib exerce ses effets principalement par l'inhibition des tyrosine kinases, de manière similaire au Dasatinib. Il cible de multiples kinases, y compris BCR-ABL, les kinases de la famille SRC, c-KIT et PDGFRβ . L'oxydation du cycle pipérazine ne modifie pas significativement son affinité de liaison à ces cibles, mais elle peut influencer ses propriétés pharmacocinétiques et sa stabilité métabolique .

Composés similaires :

Dasatinib : Le composé parent, un puissant inhibiteur de la tyrosine kinase utilisé dans le traitement de la leucémie.

Unicité : Le N-oxyde de Dasatinib est unique en raison de sa formation en tant qu'impureté oxydative et de son impact potentiel sur la pharmacocinétique et le métabolisme du Dasatinib. Contrairement à son composé parent, le N-oxyde de Dasatinib fournit des informations sur la stabilité oxydative et les voies de dégradation du Dasatinib, le rendant précieux pour la recherche et le développement pharmaceutiques .

Mécanisme D'action

Dasatinib N-oxide exerts its effects primarily through the inhibition of tyrosine kinases, similar to dasatinib. It targets multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ . The oxidation of the piperazine ring does not significantly alter its binding affinity to these targets, but it may influence its pharmacokinetic properties and metabolic stability .

Comparaison Avec Des Composés Similaires

Dasatinib: The parent compound, a potent tyrosine kinase inhibitor used in leukemia treatment.

Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different binding profile.

Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.

Uniqueness: Dasatinib N-oxide is unique due to its formation as an oxidative impurity and its potential impact on the pharmacokinetics and metabolism of dasatinib. Unlike its parent compound, this compound provides insights into the oxidative stability and degradation pathways of dasatinib, making it valuable for pharmaceutical research and development .

Activité Biologique

Dasatinib N-Oxide is a significant metabolite of dasatinib, a potent dual Src/Bcr-Abl inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential side effects.

1. Overview of Dasatinib and Its Metabolite

Dasatinib was approved for clinical use in 2006 and has been shown to effectively inhibit BCR-ABL and Src kinases, which are implicated in various hematological malignancies. Dasatinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4, yielding several metabolites, including this compound. This metabolite retains pharmacological activity and contributes to the overall therapeutic effects observed with dasatinib administration.

2. Pharmacokinetics and Metabolism

This compound is formed through oxidative metabolism of dasatinib. Studies indicate that it is a minor but pharmacologically active metabolite. The metabolic pathway involves the conversion of dasatinib via CYP3A4, leading to both active and inactive metabolites. The pharmacokinetic profile of this compound suggests that it may influence the drug's efficacy and safety profile.

| Parameter | Value |

|---|---|

| Molecular Formula | C22H26ClN7O3S |

| CAS Number | 910297-52-8 |

| Major Metabolizing Enzyme | CYP3A4 |

| Active Form | Yes |

3. Biological Activity

Research indicates that this compound exhibits biological activities similar to those of its parent compound. It has been shown to retain the ability to inhibit Src family kinases, which play a critical role in cell signaling pathways involved in cancer progression.

3.1 Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit cellular proliferation in cancer cell lines similar to dasatinib itself. For example, a study reported that both dasatinib and its N-oxide form inhibited cell growth in BCR-ABL-positive cell lines, albeit with variations in potency.

3.2 Case Studies

A notable case study involved patients with CML who were treated with dasatinib. The presence of this compound was correlated with therapeutic outcomes, suggesting that monitoring this metabolite could be beneficial for assessing treatment efficacy.

- Patient Group : CML patients undergoing dasatinib therapy

- Findings : Higher concentrations of this compound were associated with improved response rates to treatment.

4. Safety Profile and Adverse Effects

While this compound contributes to the therapeutic effects of dasatinib, it is also essential to consider its safety profile. Research indicates that nephrotoxicity is a concern associated with dasatinib treatment, potentially exacerbated by its metabolites.

4.1 Nephrotoxicity Analysis

Dasatinib has been linked to alterations in podocyte biomechanics, leading to nephrotoxicity. Studies have shown that while dasatinib itself poses risks for kidney injury, the role of its metabolites like this compound requires further investigation to understand their contribution to adverse effects.

5. Conclusion

This compound plays a significant role as an active metabolite of dasatinib, contributing to its overall therapeutic efficacy in treating hematological malignancies. Future research should focus on elucidating the precise mechanisms by which this metabolite exerts its effects and how it influences the safety profile of dasatinib therapy.

Propriétés

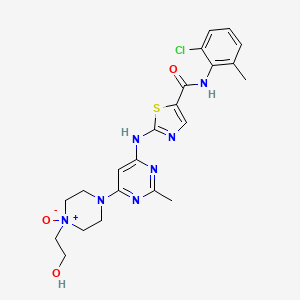

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNEEZCTQCRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474434 | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-52-8 | |

| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.